2-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid
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Overview
Description
2-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid typically involves the introduction of the fluorine atom and the methyl group onto the phenyl ring, followed by the formation of the propanoic acid moiety. One common method involves the use of fluorinated precursors and methylation reactions under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and methyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-6-methylphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
2-Fluoro-6-methylbenzoic acid: Contains a benzoic acid moiety instead of a propanoic acid moiety.
Uniqueness
2-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid is unique due to the specific combination of the fluorine atom, methyl group, and propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13FO2 |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(2-fluoro-6-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-7-5-4-6-8(12)9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
RAODXCVTJCQOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(C)(C)C(=O)O |
Origin of Product |
United States |
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